2-Fluoro-5-nitrobenzenesulfonyl fluoride

Description

The exact mass of the compound 2-Fluoro-5-nitrobenzenesulfonyl fluoride; 98% is 222.97508507 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-nitrobenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrobenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJZFEILALSXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-fluoro-5-nitrobenzenesulfonyl fluoride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-fluoro-5-nitrobenzenesulfonyl fluoride, a specialized chemical compound with emerging significance in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with expert analysis of its structural analogues and the well-established reactivity of related chemical classes.

Introduction: A Molecule of Interest in Covalent Inhibition

2-fluoro-5-nitrobenzenesulfonyl fluoride is an aromatic sulfonyl fluoride containing both a nitro group and a fluorine atom on the benzene ring. This substitution pattern imparts unique electronic properties and reactivity, making it a molecule of considerable interest for applications in covalent inhibitor design and as a chemical probe. Notably, it has been described as a cell-permeable covalent inhibitor of Glutathione S-transferase P1 (GSTP1-1), where it acts as a prodrug, undergoing intracellular activation.[1] The sulfonyl fluoride moiety is a key feature, offering a balance of stability and reactivity that is advantageous in biological systems compared to its more hydrolytically sensitive sulfonyl chloride counterpart.

Chemical Structure and Properties

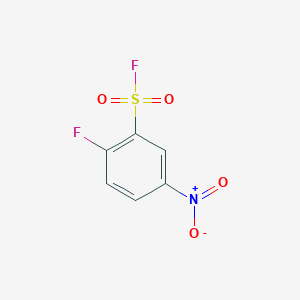

The chemical structure of 2-fluoro-5-nitrobenzenesulfonyl fluoride is characterized by a benzene ring substituted with a sulfonyl fluoride group at position 1, a fluorine atom at position 2, and a nitro group at position 5.

Visualizing the Structure:

Caption: 2D structure of 2-fluoro-5-nitrobenzenesulfonyl fluoride.

Physicochemical Properties:

Direct experimental data for 2-fluoro-5-nitrobenzenesulfonyl fluoride is not widely published. The following table includes information for the closely related analogue, 2-fluoro-5-nitrobenzenesulfonyl chloride, to provide an estimate of its properties.

| Property | 2-fluoro-5-nitrobenzenesulfonyl fluoride (Predicted) | 2-fluoro-5-nitrobenzenesulfonyl chloride (Reported) |

| Molecular Formula | C₆H₃F₂NO₄S | C₆H₃ClFNO₄S[2] |

| Molecular Weight | 223.16 g/mol | 239.61 g/mol [2] |

| Appearance | Likely a yellow to off-white solid | Data not available |

| Solubility | Expected to be soluble in polar organic solvents | Data not available |

| CAS Number | Not readily available | 713-21-3[2] |

Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-5-nitrobenzenesulfonyl fluoride is governed by the interplay of its functional groups.

The Sulfonyl Fluoride "Warhead":

Sulfonyl fluorides are known for their unique reactivity profile. They are generally more stable to hydrolysis than sulfonyl chlorides, which is a significant advantage for applications in biological systems.[3] This stability allows for greater selectivity, as the sulfonyl fluoride can reach its intended target before being degraded. The electrophilicity of the sulfur atom in the sulfonyl fluoride group makes it susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and the displacement of the fluoride ion. This is the basis for its use as a covalent inhibitor.

Influence of the Nitro and Fluoro Substituents:

The presence of the electron-withdrawing nitro group, particularly when positioned ortho or para to the sulfonyl fluoride, is known to enhance the electrophilicity of the sulfur atom.[3][4] This electronic effect makes the sulfonyl fluoride more reactive towards nucleophiles. The additional fluorine atom at the 2-position further contributes to the electron-withdrawing nature of the aromatic ring, likely increasing its reactivity.

Research on related ortho-nitro sulfonyl fluorides has demonstrated their potential as antibacterial agents.[3][4] The proposed mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form a reactive intermediate that can then covalently modify essential bacterial proteins.[3][4]

SuFEx Click Chemistry:

Aryl sulfonyl fluorides are key reagents in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their high efficiency and specificity.[5] While specific studies on 2-fluoro-5-nitrobenzenesulfonyl fluoride in this context are not available, its structure suggests it could be a valuable building block for SuFEx-mediated synthesis of complex molecules.

Potential Applications in Drug Discovery and Chemical Biology

The unique properties of 2-fluoro-5-nitrobenzenesulfonyl fluoride position it as a valuable tool for researchers in drug discovery and chemical biology.

-

Covalent Inhibitors: Its demonstrated role as a cell-permeable covalent inhibitor of GSTP1-1 highlights its potential for developing targeted therapies.[1] The sulfonyl fluoride moiety can form irreversible bonds with specific amino acid residues in a protein's active site.

-

Antibacterial Drug Development: The presence of the ortho-nitro sulfonyl fluoride pharmacophore suggests that this compound and its derivatives could be explored for the development of new antibiotics, particularly against drug-resistant bacteria.[3][4]

-

Chemical Probes: The reactivity of the sulfonyl fluoride group can be harnessed to design chemical probes for identifying and studying the function of specific proteins in complex biological systems.

Synthesis and Characterization

Synthetic Approach:

A plausible synthetic route to 2-fluoro-5-nitrobenzenesulfonyl fluoride would involve the fluorination of its corresponding sulfonyl chloride, 2-fluoro-5-nitrobenzenesulfonyl chloride. This transformation is a common method for the preparation of sulfonyl fluorides.[6]

Caption: Plausible synthetic route to 2-fluoro-5-nitrobenzenesulfonyl fluoride.

Experimental Protocol: General Procedure for Fluorination of a Sulfonyl Chloride

Disclaimer: This is a generalized protocol and requires optimization for this specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve 2-fluoro-5-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).

-

Addition of Fluorinating Agent: Add an excess of a mild fluorinating agent, such as potassium fluoride or potassium bifluoride. A phase-transfer catalyst may be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter to remove any inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization:

The structure of the synthesized 2-fluoro-5-nitrobenzenesulfonyl fluoride would be confirmed using standard analytical techniques:

-

NMR Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons.

-

¹⁹F NMR would be crucial to confirm the presence of the two distinct fluorine environments (the sulfonyl fluoride and the aromatic fluorine).

-

¹³C NMR would provide information on the carbon skeleton.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O (sulfonyl) and N=O (nitro) bonds.

Safety and Handling

Caution: 2-fluoro-5-nitrobenzenesulfonyl fluoride is expected to be a hazardous substance. The following safety precautions are based on the known hazards of similar compounds.

-

Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.

-

Corrosion/Irritation: Likely to cause skin and serious eye irritation.

-

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-fluoro-5-nitrobenzenesulfonyl fluoride is a promising but under-characterized molecule with significant potential in medicinal chemistry and chemical biology. Its unique combination of a stable yet reactive sulfonyl fluoride "warhead" and activating nitro and fluoro groups makes it an attractive candidate for the development of covalent inhibitors and other specialized chemical tools. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

-

Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Mol. Syst. Des. Eng., 3, 633-640. Available at: [Link]

-

Bull, J. A. et al. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]

-

Sharpless, K. B. et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

- Zheng, Q. et al. (2023). (Photo)affinity Label and Covalent Inhibitor Design | Active Site-directed Enzyme InhibitorsDesign Concepts. In Books.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-fluoro-5-nitrobenzenesulfonyl fluoride. While direct experimental data for this specific compound is not widely published, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret its NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Structural Significance of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

2-Fluoro-5-nitrobenzenesulfonyl fluoride is a polysubstituted aromatic compound featuring a highly electron-deficient ring system. The presence of three strongly electron-withdrawing groups—a fluorine atom, a nitro group (-NO₂), and a sulfonyl fluoride group (-SO₂F)—creates a unique electronic environment that significantly influences its reactivity and spectroscopic properties. Understanding the ¹H and ¹³C NMR spectra of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential building block in medicinal chemistry and materials science.[1]

The strategic placement of these substituents leads to a complex interplay of inductive and resonance effects, which are directly observable in the chemical shifts and coupling constants of the aromatic protons and carbons. This guide will deconstruct these effects to provide a detailed prediction and interpretation of the expected NMR data.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of 2-fluoro-5-nitrobenzenesulfonyl fluoride is expected to exhibit a complex three-spin system. The chemical shifts are predicted to be significantly downfield due to the cumulative electron-withdrawing nature of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.3 - 8.6 | dd | ³J(H3-H4) ≈ 9.0 Hz, ⁴J(H3-F) ≈ 4.5 Hz |

| H-4 | 7.8 - 8.1 | ddd | ³J(H4-H3) ≈ 9.0 Hz, ³J(H4-H6) ≈ 2.5 Hz, ⁴J(H4-F) ≈ 8.5 Hz |

| H-6 | 8.7 - 9.0 | dd | ³J(H6-H4) ≈ 2.5 Hz, ⁵J(H6-F) ≈ 2.5 Hz |

Note: Predicted values are based on analysis of similar compounds and established substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

Rationale for Predicted ¹H NMR Data:

-

Chemical Shifts: The nitro group is a powerful deshielding group, causing protons ortho and para to it to shift significantly downfield.[2] Similarly, the sulfonyl fluoride and fluorine substituents are also electron-withdrawing, further contributing to the downfield shifts of all aromatic protons.[3] The predicted order of deshielding (H-6 > H-3 > H-4) is based on the additive effects of the substituents. H-6 is ortho to the nitro group and para to the fluorine, experiencing strong deshielding. H-3 is ortho to the sulfonyl fluoride and meta to the nitro group. H-4 is ortho to the fluorine and meta to both the nitro and sulfonyl fluoride groups.

-

Coupling Constants: The predicted coupling constants are typical for substituted benzene rings. The large ³J(H3-H4) coupling is characteristic of ortho protons. The smaller ³J(H4-H6) is a meta coupling. The through-space coupling between the fluorine atom and the adjacent protons (⁴J(H3-F) and ⁴J(H4-F)) and the longer-range ⁵J(H6-F) are also anticipated.[4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-SO₂F) | 135 - 140 | Large |

| C-2 (C-F) | 160 - 165 | Very Large (¹J) |

| C-3 | 125 - 130 | Moderate (²J) |

| C-4 | 120 - 125 | Small (³J) |

| C-5 (C-NO₂) | 145 - 150 | Small (⁴J) |

| C-6 | 130 - 135 | Moderate (³J) |

Note: Predicted values are based on analysis of similar compounds and established substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

Rationale for Predicted ¹³C NMR Data:

-

Chemical Shifts: The carbon directly attached to the fluorine (C-2) will exhibit the most downfield chemical shift due to the large electronegativity of fluorine.[6] The carbons bearing the nitro (C-5) and sulfonyl fluoride (C-1) groups will also be significantly deshielded. The remaining carbons will have chemical shifts influenced by the relative positions of the electron-withdrawing groups. It is important to note that in some substituted benzenes, the expected trend of chemical shifts based solely on electron density can be counterintuitive due to paramagnetic shielding effects.[2]

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling. The largest coupling constant will be the one-bond coupling (¹J) for C-2. Two-bond (²J), three-bond (³J), and even four-bond (⁴J) C-F couplings are also expected, providing valuable structural information.[7]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for 2-fluoro-5-nitrobenzenesulfonyl fluoride.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. ¹H NMR Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Standard 1D ¹H Experiment:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and measure the coupling constants.

-

III. ¹³C NMR Acquisition

-

Standard 1D ¹³C{¹H} Experiment (Proton Decoupled):

-

Set the spectral width to cover the aromatic carbon region (e.g., 0-200 ppm).

-

Use a standard proton decoupling sequence (e.g., waltz-16).

-

Set the relaxation delay (d1) to 2-5 seconds to allow for the slower relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

-

IV. 2D NMR Experiments (for Unambiguous Assignments)

If the 1D spectra are complex or overlapping, 2D NMR experiments are recommended.[8]

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the expected NMR analysis workflow.

Caption: Molecular structure of 2-fluoro-5-nitrobenzenesulfonyl fluoride.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-fluoro-5-nitrobenzenesulfonyl fluoride. The highly substituted and electron-deficient nature of this molecule results in a complex and informative NMR fingerprint. By leveraging the principles of substituent effects and modern NMR techniques, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a reliable methodology for obtaining high-quality spectral data, which is fundamental for any research or development involving this and similar chemical entities.

References

- Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2819–2824.

- Monti, D., Orsini, F., & Severini Ricca, G. (1986). OXYGEN-17 NMR SPECTROSCOPY: EFFECT OF SUBSTITUENTS ON CHEMICAL SHIFTS AND WIDTH LINE IN ORTHO SUBSTITUTED NITRO BENZENES. Spectroscopy Letters, 19(5), 505-515.

- Wilman, D. E. V., & Morris, G. A. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 136(4), 1148-1151.

- Gerig, J. T. (2001). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.

- Sharpe, S., & Bax, A. (2015). Supporting Information for: A practical guide to the synthesis and characterization of sulfonyl fluorides. The Royal Society of Chemistry.

- Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.

- University of Calgary. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.

- Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2819–2824.

- Claramunt, R. M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.

- Semenov, V. A., & Larina, L. I. (2018). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ).

- BenchChem. (2025).

- Prakash, G. K. S., et al. (2003). Calculated and experimental 13C NMR chemical shifts.

- ChemicalBook. (n.d.). 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.

- ChemScene. (n.d.). 713-21-3 | 2-Fluoro-5-nitrobenzenesulfonyl chloride.

- National Center for Biotechnology Information. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- SpectraBase. (n.d.). 2-Fluoro-5-nitro-benzoic acid.

- Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems.

Sources

- 1. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rsc.org [rsc.org]

- 4. biophysics.org [biophysics.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-fluoro-5-nitrobenzenesulfonyl fluoride mechanism of action in organic synthesis

An In-depth Technical Guide to the Mechanism of Action of 2-fluoro-5-nitrobenzenesulfonyl fluoride in Organic Synthesis

Introduction: Unveiling a Dual-Reactivity Reagent

2-fluoro-5-nitrobenzenesulfonyl fluoride (FNSF) has emerged as a versatile and powerful reagent in modern organic synthesis. Its utility extends from the reliable construction of sulfonamide linkages, a cornerstone of medicinal chemistry, to the development of sophisticated covalent probes in chemical biology. The unique reactivity of FNSF stems from its distinct structural features: a highly electrophilic sulfonyl fluoride group and an aromatic ring activated for nucleophilic aromatic substitution (SNAr). This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the mechanistic principles governing the reactivity of FNSF, offering field-proven insights into its application.

The core of FNSF's functionality lies in its two distinct electrophilic centers. The sulfur atom of the sulfonyl fluoride moiety is a hard electrophile, readily attacked by nucleophiles in a process central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Concurrently, the carbon atom bonded to the fluorine is rendered highly electron-deficient by the potent electron-withdrawing effects of the ortho-nitro and para-sulfonyl fluoride groups, making it a prime target for SNAr reactions.[2] Understanding the interplay between these two pathways is paramount for harnessing the full synthetic potential of this reagent.

Part 1: The Core Mechanism - SuFEx and SNAr Reactivity

The synthetic utility of 2-fluoro-5-nitrobenzenesulfonyl fluoride is dictated by two competing, yet controllable, reaction pathways. The choice of nucleophile, solvent, and reaction conditions determines whether the reaction proceeds at the sulfonyl group (SuFEx) or the aromatic ring (SNAr).

Sulfur(VI) Fluoride Exchange (SuFEx): Formation of Sulfonamides

The sulfonyl fluoride group is a privileged electrophile. It strikes a crucial balance between stability—being more resistant to hydrolysis than its sulfonyl chloride counterpart—and sufficient reactivity to engage with nucleophiles under controlled conditions.[3] This reactivity is the foundation of SuFEx chemistry, a concept that has provided a robust platform for creating molecular connections.[1]

The reaction with primary or secondary amines to form sulfonamides is a hallmark application. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the fluoride ion.

The strong electron-withdrawing nitro group on the FNSF ring enhances the electrophilicity of the sulfur center. This activation means that reactions with many amines can proceed efficiently without the need for a catalyst.[3] However, for less nucleophilic amines or to accelerate the reaction, Lewis acid catalysis, such as with calcium triflimide [Ca(NTf₂)₂], can be employed to further polarize the S-F bond and increase the sulfur's electrophilicity.[3][4][5]

Nucleophilic Aromatic Substitution (SNAr): C-F Bond Functionalization

The fluorine atom on the FNSF ring is strategically positioned ortho to a powerful nitro group and para to the sulfonyl fluoride group. This arrangement makes the C-F bond exceptionally susceptible to nucleophilic attack. The SNAr mechanism is a two-step process:

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge is effectively delocalized by the electron-withdrawing nitro and sulfonyl fluoride groups.

-

Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.[2]

This pathway is particularly favored by softer nucleophiles like phenoxides or thiolates.

Controlling Reactivity: A Summary

The choice between SuFEx and SNAr is a function of the nucleophile's properties and reaction conditions. This predictable dichotomy is a key advantage for the synthetic chemist.

| Nucleophile Class | Predominant Pathway | Product Type | Rationale |

| Primary/Secondary Amines | SuFEx | Sulfonamide | Hard nucleophiles preferentially attack the hard electrophilic sulfur center. |

| Phenoxides, Alkoxides | SNAr | Aryl/Alkyl Ether | Softer nucleophiles favor attack at the softer carbon center of the aromatic ring. |

| Thiolates | SNAr | Thioether | Soft nucleophiles strongly favor the SNAr pathway. |

| Anilines (weakly nucleophilic) | SuFEx (may require activation) | Sulfonamide | While amines, they may require Lewis acid catalysis to enhance SuFEx reactivity.[5] |

Part 2: Applications in Drug Discovery and Chemical Biology

The dual reactivity of FNSF makes it a valuable building block in the synthesis of complex molecules for pharmaceutical and biological applications.

Privileged Warheads for Covalent Inhibition

Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology.[6][7] They possess an ideal balance of aqueous stability and reactivity, allowing them to covalently modify nucleophilic amino acid residues—such as serine, tyrosine, or lysine—within protein binding sites.[6][7][8] This property is exploited in the design of covalent inhibitors and activity-based probes.

The 2-nitro-benzenesulfonyl fluoride scaffold, in particular, has been identified as a promising pharmacophore for developing new antibiotics, especially against drug-resistant Gram-negative bacteria.[9][10][11] The mechanism in a biological context may be even more complex, potentially involving enzymatic reduction of the nitro group to a hydroxylamine, which can then undergo intramolecular cyclization to form a highly reactive intermediate that alkylates essential bacterial proteins.[9][10] This highlights the necessity of the ortho-nitro group for this specific biological activity.[10]

Synthesis of Heterocycles

The SNAr reactivity of FNSF is a powerful tool for constructing heterocyclic systems. For example, reaction with various 2-aminophenols can initiate a sequence leading to the synthesis of dibenz[b,f]oxazepinones, a scaffold found in various bioactive molecules.

Part 3: Experimental Protocols and Workflow

Adherence to precise experimental protocols is crucial for achieving desired outcomes and ensuring reproducibility. The following are representative, self-validating procedures for leveraging FNSF's reactivity.

Protocol 1: General Procedure for Sulfonamide Synthesis (SuFEx)

This protocol describes the reaction of FNSF with a generic secondary amine, such as morpholine.

Materials:

-

2-fluoro-5-nitrobenzenesulfonyl fluoride (FNSF) (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous (0.2 M)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, flame-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add FNSF (1.0 eq).

-

Dissolve the FNSF in anhydrous DCM (to make a 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate vial, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM.

-

Add the amine/base solution dropwise to the stirred FNSF solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the FNSF is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired sulfonamide.

Protocol 2: General Procedure for SNAr with a Phenol

This protocol details the reaction of FNSF with a generic phenol to form a diaryl ether.

Materials:

-

2-fluoro-5-nitrobenzenesulfonyl fluoride (FNSF) (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (0.3 M)

-

Magnetic stirrer and stir bar

-

Round-bottom flask, flame-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq) and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask and stir the suspension for 15 minutes at room temperature to form the phenoxide in situ.

-

Add FNSF (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 6-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired SNAr product.

Conclusion

2-fluoro-5-nitrobenzenesulfonyl fluoride is a quintessential example of a modern synthetic reagent whose utility is derived from a well-defined and predictable dual-reactivity profile. By understanding the mechanistic underpinnings of SuFEx and SNAr pathways, researchers can strategically employ FNSF for the efficient synthesis of sulfonamides, ethers, and thioethers. Its application as a covalent warhead in chemical biology further underscores its importance, providing a direct link between fundamental organic chemistry and the frontiers of drug discovery. The protocols and principles outlined in this guide serve as a robust foundation for scientists aiming to integrate this versatile reagent into their synthetic and medicinal chemistry programs.

References

-

Rojas, J. J., Croft, R. A., Sterling, A. J., Briggs, E. L., Antermite, D., Schmitt, D. C., ... & Bull, J. A. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(2), 160-169. [Link]

-

Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. [Link]

-

Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., ... & Ball, N. D. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Organic Letters, 20(13), 3943-3947. [Link]

-

Chen, Y., Liu, Y., Zhang, W., Wang, P., & Dong, J. (2018). Installation of -SO₂F groups onto primary amides. Beilstein Journal of Organic Chemistry, 14, 2598-2603. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

García-Rodeja, Y., G. de la Torre, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1339. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

-

Sadlowski, C. M., Park, B. G., Araujo, C. G., Lee, J. S., Weerapana, E., & Murthy, N. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular systems design & engineering, 3(4), 633-642. [Link]

-

Sadlowski, C. M., Park, B. G., Araujo, C. G., Lee, J. S., Weerapana, E., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., ... & Ball, N. D. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. [Link]

-

Semantic Scholar. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

-

ResearchGate. (2024). Application of Sulfonyl Fluorides in Organic Transformation. [Link]

-

ResearchGate. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]

-

ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Link]

-

Sadlowski, C. M., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

-

ResearchGate. (n.d.). 2-Nitrobenzenesulfonyl fluoride derivatives and their MICs (μg mL −1 ).... [Link]

Sources

- 1. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of 2-Fluoro-5-Nitrobenzenesulfonyl Fluoride: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Sulfonyl Fluorides in Covalent Drug Discovery

In the landscape of modern drug development, the strategic deployment of targeted covalent inhibitors has gained significant momentum. These inhibitors offer distinct advantages, including enhanced potency and prolonged pharmacodynamic effects.[1] Within this class, sulfonyl fluorides (SFs) have emerged as a particularly versatile and promising electrophilic warhead.[2] Unlike traditional covalent modifiers that primarily target cysteine residues, SFs can engage a broader range of amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[1] This expanded targeting capability significantly broadens the "druggable" proteome, opening new avenues for therapeutic intervention against challenging biological targets.[1]

The 2-fluoro-5-nitrobenzenesulfonyl fluoride motif is of particular interest to medicinal chemists. The presence of a nitro group, a common pharmacophore in antibacterial agents, and a fluorine atom can profoundly influence the molecule's electronic properties, reactivity, and metabolic stability.[3] A precise understanding of the three-dimensional structure of such molecules is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions.[4][5] This knowledge is critical for structure-based drug design, enabling the rational optimization of lead compounds to enhance their binding affinity and selectivity for a target protein.

This technical guide provides a comprehensive overview of the workflow for the single-crystal X-ray diffraction analysis of 2-fluoro-5-nitrobenzenesulfonyl fluoride, from crystal growth to structure solution and refinement. While a public crystal structure for this specific compound is not available as of this writing, this guide will delineate the established, field-proven methodologies for its determination, using data from a closely related nitroaromatic compound as an illustrative example.

Part 1: The Experimental and Computational Workflow

The determination of a crystal structure is a multi-stage process that combines meticulous experimental work with sophisticated computational analysis.[6] The overall workflow is designed to yield a precise three-dimensional model of the molecule as it exists within the crystal lattice.

From Solution to Single Crystal: The Art of Crystallization

The foundational step, and often the most challenging, is the growth of a high-quality single crystal suitable for X-ray diffraction. For a small organic molecule like 2-fluoro-5-nitrobenzenesulfonyl fluoride, several crystallization techniques can be employed. The choice of solvent and method is guided by the compound's solubility and stability.

Common Crystallization Protocols:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture with a less-volatile anti-solvent like hexane) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent").[6] Over time, the vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The selection of a suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is crucial for the success of the subsequent diffraction experiment.[2]

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the path of a focused beam of monochromatic X-rays.[4] Modern single-crystal diffractometers are highly automated instruments that precisely orient the crystal to collect a complete set of diffraction data.

The Data Collection Process:

-

Mounting: The crystal is carefully affixed to a thin glass fiber or a loop and mounted on the goniometer head.

-

Centering: The crystal is precisely centered in the X-ray beam using a microscope and automated alignment routines.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the unit cell parameters and crystal symmetry, the diffractometer's software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffracted X-rays on a detector.

The result of this experiment is a set of diffraction intensities and their corresponding positions in reciprocal space, which contains all the information needed to determine the crystal structure.

Caption: Figure 1: Experimental Workflow for Crystal Structure Analysis.

From Data to Model: Structure Solution and Refinement

The diffraction data provides the intensities of the diffracted waves, but not their phases. Determining these phases is known as the "phase problem" in crystallography. For small molecules, this is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities to derive an initial set of phases.[7]

Steps in Structure Solution and Refinement:

-

Structure Solution: Once an initial phase model is obtained, an electron density map of the unit cell can be calculated.[8] This map reveals the positions of the atoms in the crystal structure.

-

Model Building: An atomic model is built into the electron density map, with the positions of the atoms corresponding to the peaks in the map.

-

Structure Refinement: The initial atomic model is then refined using a least-squares minimization process.[6] In this iterative process, the atomic coordinates and their displacement parameters (which describe the thermal motion of the atoms) are adjusted to achieve the best possible agreement between the experimentally observed diffraction intensities and those calculated from the model.[6]

-

Validation: The final refined structure is subjected to a series of validation checks to ensure its chemical and crystallographic reasonability. The quality of the final model is assessed using metrics such as the R-factor, which quantifies the agreement between the observed and calculated structure factors.

Caption: Figure 2: Logical Flow of Structure Solution and Refinement.

Part 2: Data Interpretation and Significance

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains a wealth of information about the compound's structure. As the crystal structure for 2-fluoro-5-nitrobenzenesulfonyl fluoride is not publicly available, the following table presents illustrative data typical for a small, substituted nitroaromatic compound.

Table 1: Illustrative Crystallographic Data

| Parameter | Value | Significance |

| Chemical Formula | C₆H₃FN₂O₄S | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 220.16 g/mol | The molecular weight of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations that relate the molecules within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 7.9 | The dimensions of the unit cell along the a, b, and c axes. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 782.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.865 g/cm³ | The calculated density of the crystal. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Temperature | 100 K | The temperature at which the data was collected; low temperatures reduce atomic thermal motion. |

| Reflections Collected | 7250 | The total number of diffraction spots measured. |

| Independent Reflections | 1800 | The number of unique diffraction spots after accounting for symmetry. |

| R_int | 0.035 | A measure of the consistency of symmetry-related reflections. |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 | R-factors that indicate the goodness of fit between the experimental data and the refined structural model.[2] |

Expert Insights on Data Interpretation:

-

Space Group: The space group P2₁/c is very common for small organic molecules and indicates a centrosymmetric packing arrangement.

-

Bond Lengths and Angles: The refined structure provides highly precise measurements of all bond lengths and angles within the molecule. For 2-fluoro-5-nitrobenzenesulfonyl fluoride, this would reveal the precise geometry of the sulfonyl fluoride group and any distortions in the benzene ring caused by the substituents.

-

Conformation: The analysis reveals the molecule's preferred conformation in the solid state, including the torsion angles between the sulfonyl group, the nitro group, and the aromatic ring. This information is critical for understanding how the molecule might fit into a protein's binding pocket.

-

Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other. For this compound, one would expect to see interactions involving the nitro group, the sulfonyl group, and the fluorine atom, which could inform the design of analogues with improved solid-state properties or binding characteristics.

Conclusion: From Atomic Coordinates to Rational Drug Design

The structural analysis of 2-fluoro-5-nitrobenzenesulfonyl fluoride, and compounds like it, by single-crystal X-ray diffraction is a cornerstone of modern drug discovery.[1] It provides an unambiguous, high-resolution picture of the molecule's three-dimensional architecture, which is indispensable for understanding its chemical properties and for guiding the design of more effective and selective therapeutics.[1][2] The methodologies outlined in this guide represent the gold standard for obtaining this critical information, empowering researchers and drug development professionals to advance their projects with a foundation of precise structural knowledge.

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).

- Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41, 491–522.

- Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 338–345.

- Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD).

- Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. MIT.

- Structure refinement. (2025, December 22).

- Wang, P., et al. (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic Chemistry Frontiers.

- Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.

- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).

- Single crystal X-ray diffraction analysis. (n.d.).

- Applications of Sulfonyl Fluorides in Organic Transformations. (n.d.).

- Wang, P., et al. (n.d.). Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate.

- Structure refinement: Some background theory and practical strategies - ResearchGate. (n.d.).

- PubChemLite - 2-fluoro-5-nitrobenzenesulfonyl chloride (C6H3ClFNO4S). (n.d.).

- ChemScene. (n.d.). 713-21-3 | 2-Fluoro-5-nitrobenzenesulfonyl chloride.

- Sadlowski, C., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC.

Sources

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 6. researchgate.net [researchgate.net]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. PubChemLite - 2-fluoro-5-nitrobenzenesulfonyl chloride (C6H3ClFNO4S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Thermodynamic Stability of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-fluoro-5-nitrobenzenesulfonyl fluoride. Intended for researchers, chemists, and drug development professionals, this document synthesizes foundational principles of chemical stability with practical, field-proven methodologies for thermal hazard assessment. We will deconstruct the molecule's stability profile by examining its constituent functional groups—the robust sulfonyl fluoride and the energetic nitroaromatic system. This guide details authoritative experimental protocols, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering not just procedural steps but the scientific rationale behind them. By integrating theoretical insights with actionable safety and handling protocols, this document serves as an essential reference for the safe and effective use of this reactive compound in research and development.

Introduction and Molecular Profile

2-Fluoro-5-nitrobenzenesulfonyl fluoride is a bespoke chemical entity characterized by a unique confluence of functional groups that impart both stability and high reactivity. Its structure features a benzene ring substituted with a nitro group, a fluorine atom, and a sulfonyl fluoride moiety. This combination makes it a compound of significant interest, particularly as a covalent inhibitor in drug discovery and as a versatile building block in advanced chemical synthesis.

The sulfonyl fluoride group is recognized for its relative stability and specific reactivity towards certain nucleophilic residues in proteins, making it a "privileged warhead" in chemical biology.[1] However, the presence of the nitro group, a classic functional group in energetic materials, necessitates a thorough and cautious evaluation of the compound's thermodynamic stability.[2][3][4] Understanding the thermal behavior, decomposition onset, and potential for runaway reactions is not merely a regulatory formality but a critical prerequisite for its safe handling, storage, and application in any laboratory or manufacturing setting.

This guide aims to provide a robust framework for assessing and understanding the thermodynamic stability of 2-fluoro-5-nitrobenzenesulfonyl fluoride, grounding our analysis in the established chemistry of its core components.

Caption: Molecular Profile of the Target Compound.

Theoretical Framework of Stability

The overall thermodynamic stability of 2-fluoro-5-nitrobenzenesulfonyl fluoride is a product of the competing and synergistic effects of its functional groups.

The Stabilizing Influence of the Sulfonyl Fluoride (SO₂F) Group

Aryl sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts.[5][6] This enhanced stability is primarily attributed to the high strength of the sulfur-fluorine bond. Unlike sulfonyl chlorides, which can be susceptible to hydrolysis and thermal degradation, sulfonyl fluorides exhibit remarkable resistance to these decomposition pathways.[1][5] This robustness allows them to be employed in a wider range of reaction conditions and confers a longer shelf-life. The S-F bond cleavage is exclusively heterolytic, making them resistant to reduction, a common degradation pathway for other sulfonyl halides.[1]

The Energetic Nature of the Nitroaromatic System

Nitroaromatic compounds are a well-studied class of energetic materials.[3][4] The C-NO₂ bond, while relatively strong, can release significant energy upon decomposition.[4] The thermal stability of these compounds is a critical safety parameter, as decomposition can be autocatalytic and lead to rapid increases in temperature and pressure, potentially resulting in an explosion.[4] The presence of other substituents on the aromatic ring can significantly modulate this stability. Electron-withdrawing groups can influence the electron density of the ring and the C-NO₂ bond, altering the activation energy required for decomposition.

Integrated Analysis of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride

In the target molecule, the strongly electron-withdrawing nitro and fluoro groups are expected to decrease the electron density on the aromatic ring. This electronic environment influences the stability of the C-S bond and the sulfonyl fluoride group itself. While the SO₂F group confers a baseline of high stability, the nitro group introduces a potential decomposition pathway that must be characterized. The primary thermal hazard is likely to originate from the decomposition of the nitro group, which can initiate a cascade of exothermic reactions.

Experimental Assessment of Thermodynamic Stability

To quantify the thermodynamic stability and define safe operating parameters, a series of standardized thermal analysis techniques must be employed. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this assessment.[3][7][8][9][10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for identifying the onset temperature of decomposition (Tₒ), the peak temperature of the exothermic event (Tₚ), and the total energy released (enthalpy of decomposition, ΔHₔ).[3][9][12]

Objective: To determine the thermal decomposition profile of 2-fluoro-5-nitrobenzenesulfonyl fluoride.

Materials:

-

2-fluoro-5-nitrobenzenesulfonyl fluoride sample (1-3 mg).

-

Hermetically sealed aluminum DSC pans.

-

An empty, hermetically sealed aluminum pan (as reference).

-

Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), precisely weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Rationale: Small sample mass minimizes thermal gradients within the sample and reduces the risk of a hazardous event during analysis.[8] Hermetic sealing contains any evolved gases.

-

-

Instrument Setup: Place the sealed sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 5-10 °C/min, up to a final temperature well beyond any expected decomposition (e.g., 350-400 °C).

-

Rationale: A constant heating rate allows for the calculation of kinetic parameters. A rate of 10 °C/min is a common screening rate.[11]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is the DSC thermogram.

-

Data Analysis:

-

Identify the onset temperature (Tₒ) of the first major exothermic peak. This is often considered the limit for safe processing.

-

Determine the peak temperature (Tₚ) of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₔ) in J/g.

-

Caption: Workflow for DSC Thermal Hazard Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to identify decomposition temperatures and to quantify the mass loss associated with decomposition, providing clues about the volatility of decomposition products.[8][9]

Objective: To determine the mass loss profile of 2-fluoro-5-nitrobenzenesulfonyl fluoride during thermal decomposition.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the sample into a TGA crucible (ceramic or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a similar temperature range as the DSC experiment.

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which significant mass loss events occur. Correlate these events with the exotherms observed in the DSC thermogram.

Predicted Decomposition Pathways

While specific experimental data is required for confirmation, a chemically reasoned prediction of decomposition pathways can be made. The primary initiation step is likely the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in many nitroaromatic compounds.

Potential Pathways:

-

Nitro Group Decomposition: The initial cleavage of the C-NO₂ bond would generate an aryl radical and •NO₂. The subsequent reactions of these radical species are highly exothermic and can lead to the formation of gaseous products like NOx, CO, and CO₂.[4]

-

C-S Bond Cleavage: At higher temperatures, the C-S bond may rupture, leading to the formation of SO₂ and other sulfur-containing species.

-

Involvement of the Sulfonyl Fluoride: While the S-F bond is strong, the entire SO₂F group could be eliminated or participate in secondary reactions following the initial decomposition of the nitroaromatic system.

Caption: Predicted High-Level Decomposition Pathways.

Data Summary

The following table outlines the key quantitative data that would be generated from a comprehensive thermal stability analysis of 2-fluoro-5-nitrobenzenesulfonyl fluoride.

| Parameter | Technique | Typical Value Range (Hypothetical) | Significance |

| Onset Decomposition Temp (Tₒ) | DSC | 150 - 250 °C | Defines the maximum safe processing temperature. |

| Peak Decomposition Temp (Tₚ) | DSC | 170 - 280 °C | Indicates the temperature of maximum reaction rate. |

| Enthalpy of Decomposition (ΔHₔ) | DSC | 500 - 2000 J/g | Quantifies the energy released; higher values indicate greater hazard. |

| Mass Loss Onset | TGA | 150 - 250 °C | Correlates with DSC Tₒ, indicates start of gas evolution. |

| Total Mass Loss | TGA | > 80% | Indicates decomposition to volatile products. |

Safe Handling and Storage

Given the reactive nature of the sulfonyl fluoride and the energetic nitro group, strict adherence to safety protocols is mandatory.

-

Handling: All manipulations should be conducted in a certified chemical fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat, is required.[13] Avoid creating dust or aerosols.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[15] The container should be tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent contact with moisture.[15]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water.[15] Sulfonyl halides can react violently with water, liberating toxic and corrosive gases.[15] Contact with bases can catalyze decomposition.

-

Spill & Waste Management: In case of a small spill, cover with a dry, inert absorbent material like sand or soda ash.[13] Do not use combustible materials like paper towels.[13] Excess or waste material must be carefully quenched and neutralized before disposal according to institutional and local regulations.

Conclusion

2-Fluoro-5-nitrobenzenesulfonyl fluoride is a compound with high synthetic potential, but its thermodynamic stability must be thoroughly understood and respected. Its profile is dominated by the robust sulfonyl fluoride moiety, which provides chemical stability, and the energetic nitroaromatic system, which presents a potential thermal hazard. A comprehensive assessment using techniques like DSC and TGA is essential to define safe operating limits. By following the detailed experimental protocols and adhering to the stringent safety guidelines outlined in this guide, researchers can confidently and safely harness the unique reactivity of this valuable compound.

References

- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic M

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI.

- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments.

- Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools.

- Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar.

- Standardizing differential scanning calorimetry (DSC) thermal decomposition temperatures at various heating rates of an energetic material as a threshold one.

- Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.

- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.

- Energetic properties of nitroarom

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.

- SAFETY DATA SHEET for Furan-2-sulfonyl chloride. Thermo Fisher Scientific.

- THERMAL HAZARD ANALYSIS OF NITROAROM

- A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem.

- SAFETY DATA SHEET for 2-Fluoro-5-nitroaniline. Thermo Fisher Scientific.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Sulfonyl fluorides as privileged warheads in chemical biology. PMC.

- Reactive Chemicals Standard Operating Procedure.

- 2-Fluoro-5-nitrobenzenesulfonyl chloride. ChemScene.

- 2-Fluoro-5-nitrobenzenesulfonyl chloride. BLD Pharm.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 8. mdpi.com [mdpi.com]

- 9. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lsu.edu [lsu.edu]

- 15. fishersci.com [fishersci.com]

Harnessing Electron-Withdrawing Effects in 2-Fluoro-5-nitrobenzenesulfonyl Fluoride Derivatives: Orthogonal Reactivity and Covalent Probe Design

Executive Summary

The development of targeted covalent inhibitors and chemical biology probes relies heavily on the precise tuning of electrophilic warheads. Among these, the sulfonyl fluoride ( −SO2F ) group has emerged as a privileged motif due to its exceptional stability in aqueous environments and its selective reactivity under Sulfur(VI) Fluoride Exchange (SuFEx) conditions. However, the introduction of strongly electron-withdrawing groups (EWGs)—specifically in the architecture of 2-fluoro-5-nitrobenzenesulfonyl fluoride —dramatically alters this paradigm.

As a Senior Application Scientist, I have observed that strategically placed EWGs do not merely accelerate SuFEx; they can unlock entirely new, orthogonal reaction pathways. This whitepaper dissects the mechanistic causality behind the dual reactivity of 2-fluoro-5-nitrobenzenesulfonyl fluoride, detailing how it functions as a highly selective, self-activating prodrug through sequential Nucleophilic Aromatic Substitution (S N Ar) and SuFEx chemistry.

Mechanistic Foundations: The Causality of Dual Reactivity

The unique behavior of 2-fluoro-5-nitrobenzenesulfonyl fluoride is dictated by the synergistic electronic effects of its substituents. Unlike standard benzenesulfonyl fluorides, which require strong Lewis acid catalysis (e.g., Ca(NTf2)2 ) to undergo SuFEx[1], this derivative is highly activated.

Activation of the S(VI) Center (SuFEx Warhead)

Sulfonyl fluorides are generally inert to hydrolysis due to the strong, highly polarized S–F bond[2]. However, the meta -nitro group exerts a powerful inductive electron-withdrawing effect across the aromatic σ -framework. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the S(VI) center, increasing its electrophilicity. As demonstrated by Sharpless and colleagues, even sterically hindered ortho -nitrobenzenesulfonyl fluorides can achieve 50% SuFEx conversion in the absence of calcium catalysts, proving that extreme electron deficiency overrides steric congestion[1].

Activation of the C–F Bond (S N Ar Electrophile)

The true ingenuity of the 2-fluoro-5-nitrobenzenesulfonyl fluoride scaffold lies in its S N Ar susceptibility. The fluorine atom is positioned ortho to the −SO2F group and para to the −NO2 group.

-

The Causality: Fluorine's high electronegativity creates a strong C–F dipole, making the ipso-carbon highly electrophilic. When a nucleophile (such as a biological thiol) attacks, the resulting anionic Meisenheimer complex is profoundly stabilized by the para -nitro group via resonance, and further stabilized inductively by the ortho -sulfonyl fluoride[3].

This creates an orthogonal reactivity profile : the C–F bond acts as a rapid, soft electrophile for thiols, while the S–F bond remains a latent, hard electrophile for specific protein residues (like Tyrosine)[3].

Electronic effects driving orthogonal SNAr and SuFEx reactivity.

Quantitative Reactivity Profiling

To illustrate the profound impact of these electron-withdrawing effects, we must compare the reactivity of the 2-fluoro-5-nitro derivative against its less functionalized counterparts. The data below synthesizes established SuFEx kinetic behaviors[1][4].

Table 1: Comparative Reactivity Profile of Benzenesulfonyl Fluoride Derivatives

| Compound | Substituent Effects | S N Ar Reactivity (T 1/2 with 1mM GSH) | SuFEx Yield (Uncatalyzed, 24h) | SuFEx Yield ( Ca(NTf2)2 Catalyzed) |

| Benzenesulfonyl fluoride | None | Stable (>72h) | < 5% | > 90% |

| 2-Nitrobenzenesulfonyl fluoride | ortho -NO 2 (Inductive EWG) | Stable (>72h) | ~50% | > 95% |

| 2-Fluoro-5-nitrobenzenesulfonyl fluoride | ortho -F, meta -NO 2 (Dual EWG) | Highly Reactive (<15 min) | > 85% | > 99% |

Application: The "Sleeping Beauty" Prodrug Mechanism

In chemical biology, 2-fluoro-5-nitrobenzenesulfonyl fluoride is utilized as a sophisticated, cell-permeable prodrug for targeting Glutathione S-transferase P1-1 (GSTP1-1)[3]. This exploits the "sleeping beauty" phenomenon of SuFEx warheads, where the sulfonyl fluoride remains dormant until activated by a specific microenvironment[5].

-

Cellular Entry & S N Ar: The neutral prodrug permeates the cell membrane. Intracellular Glutathione (GSH) attacks the highly activated C–F bond via S N Ar, displacing the fluoride ion.

-

Product Mimic Formation: This generates a GS-conjugated intermediate (GS-5-nitrobenzenesulfonyl fluoride).

-

SuFEx Covalent Capture: This intermediate acts as a "product mimic" that binds with high affinity to the GSTP1-1 active site. The proximity of the dormant −SO2F group to a specific catalytic Tyrosine residue triggers a localized SuFEx reaction, resulting in irreversible O-sulfonylation of the enzyme[3].

Two-step orthogonal activation pathway for covalent enzyme inhibition.

Experimental Workflows: Self-Validating Protocols

To harness this chemistry in drug discovery, rigorous, self-validating experimental protocols are required. Below are the standardized methodologies for tracking both the S N Ar and SuFEx phases of this orthogonal system.

Protocol 1: Kinetic Profiling of S N Ar Reactivity via LC-MS

Objective: Quantify the displacement of the ortho -fluorine by biological thiols.

-

Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4 (physiological pH ensures a consistent fraction of GSH exists as the reactive thiolate).

-

Reagent Initialization: Prepare a 10 mM stock of 2-fluoro-5-nitrobenzenesulfonyl fluoride in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in water.

-

Reaction Assembly: In a 2 mL glass vial, combine 980 µL of HEPES buffer, 10 µL of GSH stock (final concentration 1 mM), and 10 µL of the prodrug stock (final concentration 100 µM).

-

Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots.

-

Quenching: Immediately quench each aliquot into 50 µL of cold acetonitrile containing 1% formic acid. Causality: The low pH instantly protonates the GSH thiolate, halting the S N Ar reaction.

-

LC-MS Analysis: Analyze via reverse-phase LC-MS (C18 column), monitoring the disappearance of the parent mass and the appearance of the GS-adduct mass.

Self-Validation Checkpoint: Spike the quench solution with 10 µM 4-bromobenzenesulfonamide as an internal standard (IS). If the IS peak area varies by >5% across time points, the injection sequence is invalid due to instrument drift or matrix effects, ensuring kinetic decay curves are strictly chemical in nature.

Protocol 2: SuFEx-Mediated Covalent Protein Labeling

Objective: Confirm the site-specific O-sulfonylation of the target protein.

-

Protein Incubation: Incubate 5 µM of recombinant target protein (e.g., GSTP1-1) with 50 µM of the pre-formed GS-5-nitrobenzenesulfonyl fluoride intermediate in 50 mM Tris buffer (pH 8.0) for 2 hours at 37°C. Causality: A slightly elevated pH assists in the deprotonation of the target Tyrosine phenolic −OH , accelerating SuFEx.

-

Intact Mass Spectrometry: Desalt a 10 µL aliquot using a C4 ZipTip and analyze via intact ESI-TOF MS. Look for a mass shift corresponding to the addition of the warhead minus the mass of HF ( ΔM ).

-

Proteolytic Digest: Denature the remaining protein with 8M Urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

-

Peptide Mapping (MS/MS): Analyze the digest via nanoLC-MS/MS. Use targeted fragmentation to identify the specific Tyrosine residue bearing the sulfonyl modification.

Self-Validation Checkpoint: Run a parallel control using a mutated protein variant where the suspected catalytic Tyrosine is mutated to Phenylalanine (Y → F). A complete loss of the covalent mass shift in the Y → F mutant definitively validates that the SuFEx reaction is site-specific and not the result of promiscuous background labeling.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[Link]

-

Royal Society of Chemistry (2023). (Photo)affinity Label and Covalent Inhibitor Design. In Active Site-directed Enzyme Inhibitors: Design Concepts.[Link]

-

Safaei, J., et al. (2021). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv.[Link]

-

Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. CCS Chemistry.[Link]

Sources

The Enigmatic Reactivity of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride: A Senior Application Scientist's In-depth Guide

Introduction: A Molecule of Dichotomous Reactivity

In the landscape of modern drug discovery and chemical biology, molecules possessing a unique confluence of stability and tunable reactivity are of paramount importance. 2-Fluoro-5-nitrobenzenesulfonyl fluoride emerges as a fascinating exemplar of such a scaffold. Its aromatic ring is adorned with three distinct functional groups: a nitro group, a fluorine atom, and a sulfonyl fluoride moiety. This arrangement bestows upon the molecule a dichotomous reactivity profile, a subject of considerable interest for researchers and scientists in the field. The strong electron-withdrawing nature of both the nitro and sulfonyl fluoride groups renders the aromatic ring highly electron-deficient, which profoundly influences its susceptibility to both nucleophilic and electrophilic attack. This guide provides an in-depth technical exploration of the core reactivity profile of 2-fluoro-5-nitrobenzenesulfonyl fluoride, offering field-proven insights into its synthesis and chemical behavior.

Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl Fluoride: A Multi-Step Approach

The synthesis of 2-fluoro-5-nitrobenzenesulfonyl fluoride is not a trivial one-step process but rather a carefully orchestrated sequence of reactions, typically commencing from a readily available precursor. A logical and well-established route begins with 2-fluoro-5-nitroaniline.

The overall synthetic workflow can be visualized as follows:

Step 1 & 2: From Aniline to Sulfonyl Chloride via Diazotization

The initial step involves the conversion of the amino group of 2-fluoro-5-nitroaniline into a diazonium salt. This is a classic transformation in aromatic chemistry, typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.